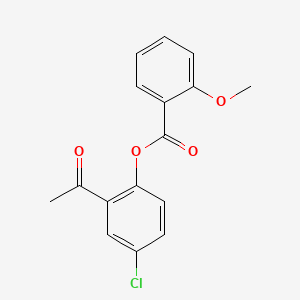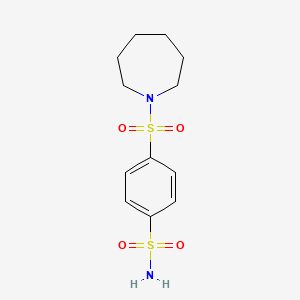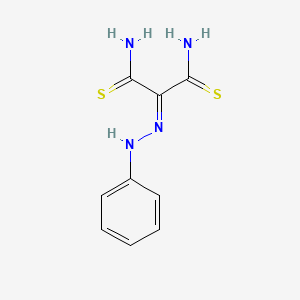
Propanedithioamide, 2-(phenylhydrazono)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedithioamide, 2-(phenylhydrazono)- is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenylhydrazono group attached to a propanedithioamide backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedithioamide, 2-(phenylhydrazono)- typically involves the reaction of ethyl 3-oxo-2-(2-phenylhydrazono)butanoate with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as 2-propanol, under reflux conditions for several hours. The mixture is then cooled to room temperature to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for propanedithioamide, 2-(phenylhydrazono)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedithioamide, 2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propanedithioamide, 2-(phenylhydrazono)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of propanedithioamide, 2-(phenylhydrazono)- involves its interaction with specific molecular targets, such as enzymes and proteins. The phenylhydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anti-cancer activity, where it disrupts the function of proteins involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazone derivatives: These compounds share the phenylhydrazono group and exhibit similar reactivity and applications.
Thiosemicarbazide derivatives: These compounds have a similar backbone and are used in similar chemical reactions and applications.
Uniqueness
Propanedithioamide, 2-(phenylhydrazono)- is unique due to its specific combination of the phenylhydrazono group and the propanedithioamide backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
53744-62-0 |
|---|---|
Formule moléculaire |
C9H10N4S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
2-(phenylhydrazinylidene)propanedithioamide |
InChI |
InChI=1S/C9H10N4S2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H,(H2,10,14)(H2,11,15) |
Clé InChI |
KQNAHAYFDNTYRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C(=S)N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
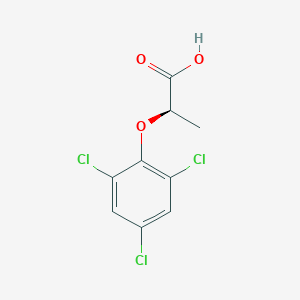
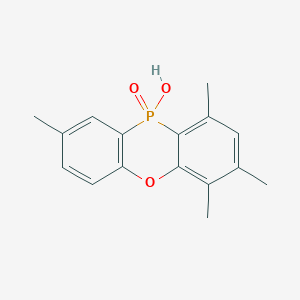
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
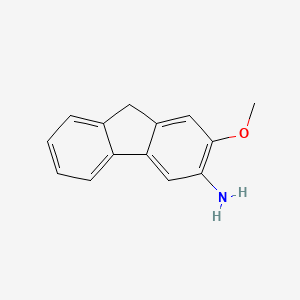
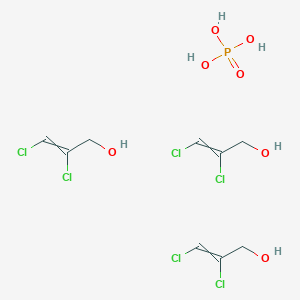
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

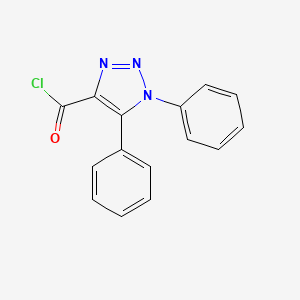
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)
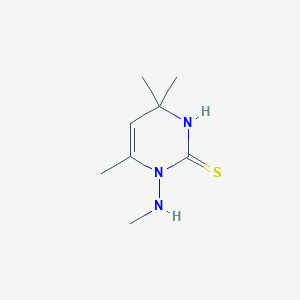
![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
